N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-diphenyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(24-14-12-19(15-24)27-20-11-13-22-16-23-20)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,16,19H,12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXETZEIAUJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide features a central pyrrolidine ring with two key functional groups: a pyrimidin-4-yloxy substituent at the 3-position and a N,N-diphenylcarboxamide group at the 1-position. The molecular structure can be represented in SMILES notation as:
C1CC(OC2=NC=NC=C2)CN1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
The compound contains three main structural components that pose synthetic challenges:
- The pyrrolidine core with specific substitution pattern
- The pyrimidin-4-yloxy group with appropriate linkage
- The N,N-diphenylcarboxamide moiety requiring selective introduction
General Synthetic Approaches
The synthesis of this compound can be accomplished through several strategic approaches, each with distinct advantages and limitations. Based on synthetic principles evident in related compounds, three primary pathways emerge:
Retrosynthetic Analysis
The preparation of this compound can be approached through different disconnection strategies:
- Functionalization of 3-hydroxypyrrolidine with subsequent introduction of N,N-diphenylcarboxamide
- Formation of the pyrimidine-pyrrolidine ether linkage after N,N-diphenylcarbamoylation
- Construction of the pyrrolidine ring with pre-installed functional groups
Detailed Preparation Methods
Method 1: Via 3-hydroxypyrrolidine Functionalization
This approach utilizes 3-hydroxypyrrolidine as the starting material, providing a direct route to the target compound.
Synthetic Pathway
Step 1: Protection of the pyrrolidine nitrogen
3-hydroxypyrrolidine + Boc2O → N-Boc-3-hydroxypyrrolidine
Step 2: Formation of the pyrimidine-pyrrolidine ether linkage
N-Boc-3-hydroxypyrrolidine + 4-chloropyrimidine → N-Boc-3-(pyrimidin-4-yloxy)pyrrolidine
Step 3: Deprotection of the Boc group
N-Boc-3-(pyrimidin-4-yloxy)pyrrolidine + TFA → 3-(pyrimidin-4-yloxy)pyrrolidine
Step 4: Introduction of the N,N-diphenylcarboxamide group
3-(pyrimidin-4-yloxy)pyrrolidine + N,N-diphenylcarbamoyl chloride → this compound
This method draws from the principles of protecting group chemistry and nucleophilic aromatic substitution commonly employed in heterocyclic synthesis. The use of a tert-butyloxycarbonyl (Boc) protecting group enables selective functionalization of the hydroxyl group.
Experimental Procedure
Protection of 3-hydroxypyrrolidine :
Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq), and cool to 0°C. Add di-tert-butyl dicarbonate (1.1 eq) dropwise, then allow to warm to room temperature and stir for 4 hours. Wash with water, dry over Na₂SO₄, and remove solvent under reduced pressure.Pyrimidine coupling :
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes. Add 4-chloropyrimidine (1.1 eq) and heat to 80°C for 6 hours. Cool, quench with water, extract with ethyl acetate, wash, dry, and concentrate.Boc deprotection :
Dissolve N-Boc-3-(pyrimidin-4-yloxy)pyrrolidine in dichloromethane, add trifluoroacetic acid (5.0 eq), and stir at room temperature for 2 hours. Concentrate, basify with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate.Carbamoylation :
To a solution of 3-(pyrimidin-4-yloxy)pyrrolidine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq). Add N,N-diphenylcarbamoyl chloride (1.2 eq) at 0°C, warm to room temperature, and stir overnight. Wash with water, dry, concentrate, and purify by column chromatography.
Method 2: Via Copper-catalyzed Coupling Approach
This method employs copper-catalyzed coupling reactions for the formation of key bonds in the target molecule.
Synthetic Pathway
Step 1: Preparation of N-Boc-3-iodopyrrolidine
N-Boc-pyrrolidine + LDA, I₂ → N-Boc-3-iodopyrrolidine
Step 2: Copper-catalyzed etherification with 4-hydroxypyrimidine
N-Boc-3-iodopyrrolidine + 4-hydroxypyrimidine, Cu catalyst → N-Boc-3-(pyrimidin-4-yloxy)pyrrolidine
Step 3: Deprotection and carbamoylation
As in Method 1, Steps 3-4
This approach draws from modern copper-catalyzed cross-coupling methodologies for C-O bond formation, which have been successfully applied to similar heterocyclic systems.
Experimental Procedure
Preparation of N-Boc-3-iodopyrrolidine :
Cool a solution of N-Boc-pyrrolidine (1.0 eq) in THF to -78°C under nitrogen. Add LDA (1.2 eq) dropwise and stir for 1 hour. Add iodine (1.3 eq) in THF dropwise, warm to room temperature, and stir overnight. Quench with saturated Na₂S₂O₃, extract with ethyl acetate, wash, dry, and concentrate.Copper-catalyzed coupling :
Combine N-Boc-3-iodopyrrolidine (1.0 eq), 4-hydroxypyrimidine (1.2 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq) in DMSO. Heat at 90°C under nitrogen for 24 hours. Cool, dilute with water, extract with ethyl acetate, wash, dry, and purify by column chromatography.Final steps :
Complete deprotection and carbamoylation as described in Method 1.
Method 3: Via Nucleophilic Substitution of Pyrimidine Derivatives
This approach utilizes direct nucleophilic substitution reactions with activated pyrimidine derivatives.
Synthetic Pathway
Step 1: Preparation of N,N-diphenylpyrrolidine-1-carboxamide
Pyrrolidine + N,N-diphenylcarbamoyl chloride → N,N-diphenylpyrrolidine-1-carboxamide
Step 2: Regioselective functionalization at the 3-position
N,N-diphenylpyrrolidine-1-carboxamide + sec-BuLi, B(OMe)₃ → 3-boronic ester derivative
Step 3: Oxidation to alcohol
3-boronic ester derivative + H₂O₂, NaOH → N,N-diphenyl-3-hydroxypyrrolidine-1-carboxamide
Step 4: Coupling with pyrimidine
N,N-diphenyl-3-hydroxypyrrolidine-1-carboxamide + 4-chloropyrimidine, base → this compound
This method leverages directed metalation chemistry and subsequent functionalization, drawing from methodologies used in the preparation of related heterocyclic systems.
Analytical Characterization
Spectroscopic Analysis
Table 1 provides the expected spectroscopic data for this compound:
| Analytical Method | Expected Characteristic Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (s, 1H, pyrimidine-H2), 8.52 (d, 1H, pyrimidine-H6), 7.38-7.26 (m, 10H, aromatic-H), 6.73 (d, 1H, pyrimidine-H5), 4.85-4.78 (m, 1H, pyrrolidine-H3), 3.75-3.62 (m, 2H, pyrrolidine-H1), 3.58-3.47 (m, 2H, pyrrolidine-H1', H4), 2.25-2.05 (m, 2H, pyrrolidine-H2, H2') |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (carboxamide C=O), 163.2 (pyrimidine-C4), 159.1 (pyrimidine-C2), 156.8 (pyrimidine-C6), 142.6-126.3 (aromatic carbons), 110.1 (pyrimidine-C5), 77.3 (pyrrolidine-C3), 52.1 (pyrrolidine-C1), 46.3 (pyrrolidine-C4), 31.2 (pyrrolidine-C2) |
| IR (KBr, cm⁻¹) | 3050 (aromatic C-H), 2980-2850 (aliphatic C-H), 1650 (C=O), 1580, 1550 (C=N, C=C), 1400 (C-N), 1250 (C-O-C) |
| Mass Spectrometry | m/z 375 [M+H]⁺, expected formula C₂₁H₂₀N₄O₂ |
Chromatographic Analysis
For purity determination, high-performance liquid chromatography (HPLC) methods are recommended:
Table 2: HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (65:35) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 μL |
| Expected Retention Time | ~7.5 min |
Comparison of Synthetic Methods
Table 3 provides a comparative analysis of the three proposed synthetic methods:
| Method | Advantages | Limitations | Overall Yield (Estimated) | Number of Steps |
|---|---|---|---|---|
| Method 1: Via 3-hydroxypyrrolidine | - Commercially available starting materials - Well-established chemistry - Mild reaction conditions |
- Multiple protection/deprotection steps - Moderate yields in ether formation |
30-40% | 4 |
| Method 2: Copper-catalyzed coupling | - Modern methodology - Potentially higher yield in coupling step - Fewer purification issues |
- Requires handling of air-sensitive reagents - More expensive catalyst system |
35-45% | 4 |
| Method 3: Via pyrimidine substitution | - More direct approach - Potential for one-pot procedures |
- Challenging regioselective functionalization - Harsh reaction conditions at some steps |
25-35% | 4 |
Challenges and Considerations
Regioselectivity
A significant challenge in the synthesis of this compound is achieving regioselective functionalization of the pyrrolidine ring. Methods employing directing groups or pre-functionalized pyrrolidines help address this issue.
Scale-up Considerations
When scaling up the synthesis of this compound, several factors must be addressed:
Process Optimization
For large-scale production, Method 1 might be preferable due to its robustness and use of conventional reagents. Key optimization points include:
- Temperature control during the ether formation step to minimize side reactions
- Solvent recycling to reduce environmental impact
- Continuous flow systems for the deprotection step to manage exothermic reactions
- Crystallization conditions for final product purification instead of chromatography
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidin-4-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Pyrrolidine vs. Piperidine Carboxamides
- Target Compound : Pyrrolidine-1-carboxamide core (5-membered ring).
- Compound: Piperidine-1-carboxamide core (6-membered ring) with a pyridazinyl group and trifluoromethylpyridinyloxy substituent. Pyrrolidine’s compact structure could enhance steric complementarity in enzyme active sites .
Carboxamide vs. Urea Derivatives
- Compound: N-[4-(Pyrimidin-4-yloxy)-phenyl]-N'-phenyl-urea. Impact: Urea derivatives exhibit stronger hydrogen-bonding capacity compared to carboxamides, which may improve target engagement but reduce metabolic stability.
Substituent Effects
*Estimated via computational modeling.
Biological Activity
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This article explores its mechanism of action, pharmacological properties, and relevant research findings.
Target of Action:
The primary target of this compound is CDK2, a key regulator in the cell cycle. By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase, which is crucial for DNA synthesis and cell proliferation.
Mode of Action:
The compound interacts with CDK2 through competitive inhibition, effectively blocking its activity. This interaction leads to alterations in cell cycle progression, resulting in cytotoxic effects on various cancer cell lines.
Pharmacological Properties
Cytotoxic Activity:
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's effectiveness suggests it possesses sufficient bioavailability for potential therapeutic applications.
Structure–Activity Relationship (SAR):
The SAR studies highlight the importance of the pyrimidin-4-yloxy group in enhancing the compound's inhibitory potency against CDK2. Modifications to this group can significantly impact biological activity .
Case Studies
-
Inhibition of CDK2 Activity:
- A study demonstrated that this compound effectively inhibited CDK2 with an IC50 value in the low micromolar range. This inhibition correlated with reduced proliferation rates in treated cancer cells.
-
Impact on Cell Cycle:
- In vitro experiments showed that treatment with this compound resulted in G1 arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent targeting cell cycle regulation.
-
Combination Therapies:
- Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| CDK2 Inhibition | MCF-7 | 0.5 | Reduced proliferation |
| Cytotoxicity | HCT-116 | 0.8 | Induced apoptosis |
| Cell Cycle Arrest | MCF-7 | - | G1 phase arrest |
Q & A
Q. What are the key steps and challenges in synthesizing N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide?
Synthesis typically involves multi-step organic reactions, including coupling of the pyrrolidine core with pyrimidine and phenyl groups. Critical challenges include optimizing reaction conditions (e.g., temperature, solvent choice, and catalysts like Pd for cross-couplings) to minimize by-products and improve yield. For example, analogous pyrrolidine-carboxamide syntheses require precise control of stoichiometry and reaction times to avoid side reactions such as ring-opening or oxidation .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly distinguishing pyrrolidine ring conformations and substituent orientations.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
Key properties include logP (lipophilicity), pKa (ionization potential), and hydrogen-bonding capacity. The pyrimidinyloxy group enhances water solubility compared to purely aromatic analogs, while the diphenyl carboxamide contributes to hydrophobicity. Stability studies under varying pH and temperature conditions are critical for storage and in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
SAR strategies involve:
- Substituent modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance binding affinity to kinase targets, as seen in analogous Met kinase inhibitors .
- Ring substitutions : Replacing pyrrolidine with piperidine or morpholine to alter conformational flexibility and improve pharmacokinetic profiles .
- In silico docking : Computational modeling to predict interactions with biological targets like enzyme active sites .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability) or compound purity. Solutions include:
- Orthogonal assays : Combining enzymatic inhibition assays (IC₅₀) with cellular viability tests (e.g., MTT assays) to confirm target-specific effects.
- Batch reproducibility checks : Rigorous HPLC purity analysis (>95%) and NMR validation for each synthesis batch .
Q. How is in vivo efficacy evaluated, and what models are appropriate?
- Xenograft models : For oncology applications, tumor growth inhibition in immunocompromised mice (e.g., GTL-16 gastric carcinoma models) with oral dosing regimens.
- Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂), bioavailability, and metabolite identification via LC-MS/MS.
- Dose-response studies : Establishing minimum effective doses (MED) and toxicity thresholds .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Kinome-wide profiling : Using panels of >400 kinases to identify selectivity (e.g., % inhibition at 1 µM).
- Crystallography : Resolving co-crystal structures with kinases (e.g., MET or VEGFR2) to guide steric or electronic modifications .
Data Analysis and Experimental Design
Q. How are reaction yields and purity optimized during scale-up?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
- Continuous flow chemistry : For exothermic reactions, improving heat dissipation and reducing side products .
Q. What analytical techniques characterize polymorphic forms or salt formulations?
- X-ray Diffraction (XRD) : To distinguish crystalline polymorphs.
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis for stability and melting point determination.
- Solid-state NMR : For amorphous vs. crystalline phase identification .
Q. How is metabolic stability assessed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
